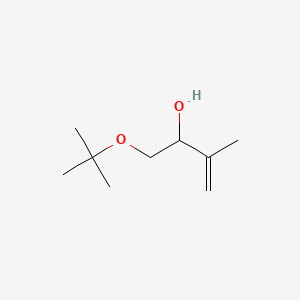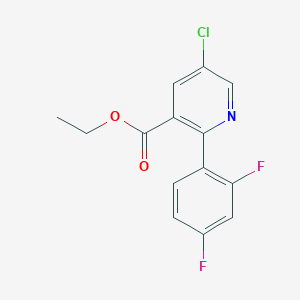
Dicyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopropanecarboxamide is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyclopropane, characterized by the presence of two cyclopropane rings attached to a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclopropanecarboxamide can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of cyclopropyl cyanide, which is then subjected to further chemical transformations to introduce the carboxamide group. This process may involve the use of strong bases like sodium hydroxide and subsequent acidification with sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Dicyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of dicyclopropanecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxamide: A simpler analog with one cyclopropane ring.
Cyclopropylamine: Contains a cyclopropane ring attached to an amine group.
Cyclopropanecarboxylic acid: Features a carboxylic acid group instead of a carboxamide.
Uniqueness
Dicyclopropanecarboxamide is unique due to the presence of two cyclopropane rings, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
10528-56-0 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N-(cyclopropanecarbonyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H11NO2/c10-7(5-1-2-5)9-8(11)6-3-4-6/h5-6H,1-4H2,(H,9,10,11) |
Clave InChI |
RLPDHOAILQJTHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)


![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)

![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)





